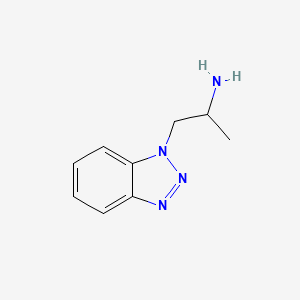![molecular formula C12H15F3N4S B12128783 N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B12128783.png)
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-metil-4-[5-(trifluorometil)piridin-2-il]piperazina-1-carbothioamida es un compuesto que ha despertado interés en diversos campos científicos debido a su estructura química única y sus propiedades. Este compuesto presenta un grupo trifluorometil unido a un anillo de piridina, que a su vez está conectado a un anillo de piperazina sustituido con un grupo carbothioamida. La presencia del grupo trifluorometil aporta una estabilidad química y lipofilicidad significativas, convirtiéndolo en un componente valioso en química medicinal y otras aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-metil-4-[5-(trifluorometil)piridin-2-il]piperazina-1-carbothioamida generalmente implica varios pasos. Un método común incluye la reacción de 5-(trifluorometil)piridin-2-amina con N-metilpiperazina en presencia de un agente de acoplamiento adecuado como el cloruro de fenoxicarbonilo. La reacción se lleva a cabo en condiciones controladas, a menudo en un solvente como el tetrahidrofurano, para obtener el producto deseado .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, incorporando a menudo técnicas avanzadas como la química de flujo continuo y la síntesis automatizada. El uso de condiciones de reacción robustas y métodos de purificación eficientes garantiza la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-metil-4-[5-(trifluorometil)piridin-2-il]piperazina-1-carbothioamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el hidruro de aluminio y litio.
Sustitución: El grupo trifluorometil puede participar en reacciones de sustitución nucleófila, a menudo facilitadas por bases fuertes o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir los sulfoxidos o sulfonas correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-metil-4-[5-(trifluorometil)piridin-2-il]piperazina-1-carbothioamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos debido a su estabilidad y bioactividad.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente inhibiendo la fosfopanteteinil transferasa bacteriana, una enzima crucial para la viabilidad y virulencia de las células bacterianas. Al unirse al sitio activo de la enzima, evita la modificación postraduccional de proteínas necesarias para el crecimiento y el metabolismo bacteriano . Este mecanismo lo convierte en un candidato prometedor para el desarrollo de fármacos antibacterianos.
Comparación Con Compuestos Similares
Compuestos similares
4-(3-Cloro-5-(trifluorometil)piridin-2-il)-N-(4-metoxipiridin-2-il)piperazina-1-carbothioamida: Otro potente inhibidor de la fosfopanteteinil transferasa bacteriana.
1-(3-(Trifluorometil)fenil)piperazina: Comparte el grupo trifluorometil y el anillo de piperazina, pero difiere en su estructura general y actividad.
Singularidad
N-metil-4-[5-(trifluorometil)piridin-2-il]piperazina-1-carbothioamida destaca por su combinación específica de grupos funcionales, que confieren una estabilidad química y una actividad biológica únicas. Su capacidad para inhibir las enzimas bacterianas sin efectos citotóxicos rápidos en las células humanas resalta su potencial como agente terapéutico .
Propiedades
Fórmula molecular |
C12H15F3N4S |
|---|---|
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C12H15F3N4S/c1-16-11(20)19-6-4-18(5-7-19)10-3-2-9(8-17-10)12(13,14)15/h2-3,8H,4-7H2,1H3,(H,16,20) |
Clave InChI |
BYVQPCFJGZZUON-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)


![(5Z)-5-(2,6-dichlorobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128777.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12128789.png)
![3-Hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-1-(2-m orpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B12128793.png)

